Dopaminechrome

Overview

Description

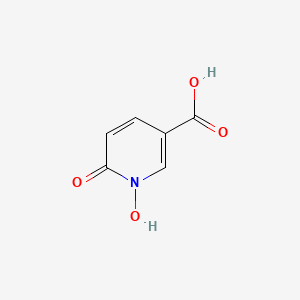

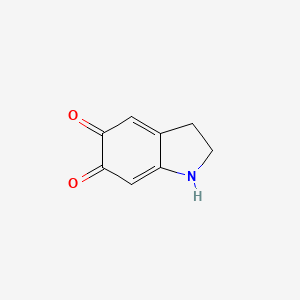

Dopaminechrome is a member of the class of indoledione that is 2,3,5,6-tetrahydro-1H-indole carrying oxo groups at positions 5 and 6 . It is an endogenous compound formed during dopamine oxidation and can induce neurotoxicity under certain aberrant conditions and induce Parkinson-like syndrome . It has a role as a neurotoxin .

Synthesis Analysis

In the initial stage of polydopamine deposition, the oxidative coupling reaction of the dopaminechrome molecules is the main reaction pathway that leads to the formation of polycatecholamine oligomers as an intermediate . The post cyclization of the linear oligomers occurs subsequently .

Molecular Structure Analysis

Dopaminechrome has a molecular formula of C8H7NO2 . The IUPAC name is 2,3-dihydro-1H-indole-5,6-dione . The InChI is 1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,9H,1-2H2 .

Chemical Reactions Analysis

In the initial stage of polydopamine deposition, the oxidative coupling reaction of the dopaminechrome molecules is the main reaction pathway . This leads to the formation of polycatecholamine oligomers as an intermediate .

Physical And Chemical Properties Analysis

Dopaminechrome has a molecular weight of 149.15 g/mol . It is a tautomer of a dopaminechrome (enol form) .

Scientific Research Applications

Polymerization via Purple Photosynthetic Bacteria Metabolism

Dopamine is an efficient building block to produce a versatile coating polymer able to adhere on a vast repertoire of material surfaces . Polydopamine, a dark-bioinspired polymer, is produced by the self-assembly of the dopamine under aerobic conditions in an alkaline environment . The presence of oxygen is crucial for self-polymerization of dopamine in aqueous solution . However, it has been shown that it is possible to drive the polymerization in absence of oxygen exploiting the metabolism of anaerobic photosynthetic purple bacteria .

Surface Adsorption

Polydopamine is a biomimetic self-adherent polymer, which can be easily deposited on a wide variety of materials . Despite the rapidly increasing interest in polydopamine-based coatings, the polymerization mechanism and the key intermediate species formed during the deposition process are still controversial . Data from X-ray photoelectron and solid-state nuclear magnetic resonance spectroscopies demonstrate that in the initial stage of polydopamine deposition, oxidative coupling reaction of the dopaminechrome molecules is the main reaction pathway that leads to formation of polycatecholamine oligomers as an intermediate and the post cyclization of the linear oligomers occurs subsequently .

Energy Storage

Thanks to its numerous redox-active quinone and catechol groups, polydopamine facilitates the extracellular transfer of photosynthetic electrons produced by anoxygenic phototrophic bacteria . This property makes it a promising material for energy storage applications.

Environmental Remediation

Polydopamine coatings have been used in environmental remediation due to their high chemical reactivity . They can be used to remove pollutants from water and air.

Cell Encapsulation

The high biocompatibility of polydopamine makes it suitable for cell encapsulation . It can be used to create a protective layer around cells, allowing them to survive in harsh environments.

Drug Delivery

Polydopamine has been used in drug delivery systems due to its excellent biocompatibility and post-functionalization possibilities . It can be used to encapsulate drugs and deliver them to specific areas in the body.

Photothermal Conversion

Dopamine-based materials have strong photothermal conversion capacity . This property makes them useful in applications such as solar energy harvesting and photothermal therapy.

Biodegradability

Dopamine-based materials are biodegradable . This makes them environmentally friendly and suitable for use in a variety of applications where biodegradability is a key requirement.

Mechanism of Action

Target of Action

Dopaminechrome, also known as Dopaminochrome, is closely related to dopamine, a major catecholamine neurotransmitter in the brain . Dopaminechrome primarily targets dopamine receptors, which are a family of G protein-coupled receptors . These receptors mediate the action of dopamine and are crucial in regulating various functions such as movement, reward, sleep, emotions, renal functions, and gastrointestinal motility .

Mode of Action

Dopaminechrome’s mode of action is believed to be similar to that of dopamine. Dopamine is a precursor to norepinephrine in noradrenergic nerves and is also a neurotransmitter in certain areas of the central nervous system . It produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility . Dopaminechrome is likely to interact with its targets in a similar manner, leading to changes in the physiological functions regulated by dopamine.

Biochemical Pathways

The synthesis of dopamine involves two events: the hydroxylation of L-tyrosine to DOPA catalyzed by tyrosine hydroxylase (TH), and the decarboxylation of DOPA to dopamine via aromatic L-amino acid decarboxylase (AADC) enzyme . Dopamine is then metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) enzymes, which degrade dopamine into 3,4-Dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) . Dopaminechrome, being a derivative of dopamine, is likely to be involved in similar biochemical pathways.

Pharmacokinetics

The pharmacodynamic effects of dopamine show much inter-individual variability and unpredictability . It is reasonable to assume that dopaminechrome might exhibit similar pharmacokinetic properties.

Result of Action

The molecular and cellular effects of dopaminechrome’s action are likely to be similar to those of dopamine. Dopamine regulates a variety of functions including voluntary movement, reward, circadian rhythm, consciousness, and cognition . Overexcitation of the dopamine system can lead to manic and psychotic responses . Dopaminechrome, due to its structural similarity to dopamine, might have similar effects.

Action Environment

The action of dopaminechrome is likely influenced by environmental factors. For instance, the formation of polydopamine, a dark-bioinspired polymer, is produced by the self-assembly of dopamine under aerobic conditions in an alkaline environment . The presence of oxygen is crucial for the self-polymerization of dopamine in aqueous solution . Therefore, environmental factors such as oxygen levels and pH might influence the action, efficacy, and stability of dopaminechrome.

Future Directions

properties

IUPAC Name |

2,3-dihydro-1H-indole-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEURYRPQDIBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=O)C(=O)C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218186, DTXSID301317231 | |

| Record name | Dopaminechrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopaminochrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39984-17-3, 67992-45-4 | |

| Record name | Aminochrome 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039984173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopaminechrome | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067992454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopaminechrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopaminochrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

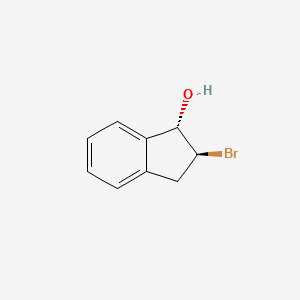

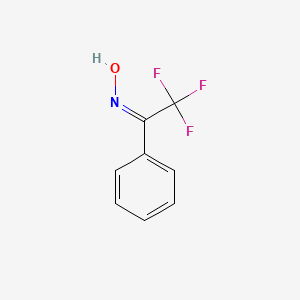

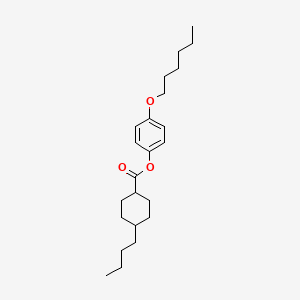

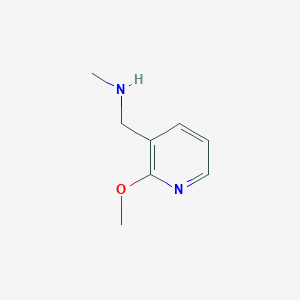

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.